molecular formula C19H20N4O4 B12199869 4,5-dimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide

4,5-dimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide

Cat. No.: B12199869
M. Wt: 368.4 g/mol
InChI Key: KRINBKZLGGOVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

The synthesis of 4,5-dimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxyindole with an appropriate pyridine derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4,5-dimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

4,5-dimethoxy-N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H20N4O4/c1-26-15-7-6-13-12(18(15)27-2)11-14(22-13)19(25)21-10-8-17(24)23-16-5-3-4-9-20-16/h3-7,9,11,22H,8,10H2,1-2H3,(H,21,25)(H,20,23,24)

InChI Key

KRINBKZLGGOVOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCC(=O)NC3=CC=CC=N3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.